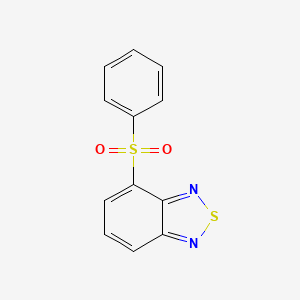

![molecular formula C21H28N6O2 B5548091 4-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5548091.png)

4-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of specific precursors in the presence of catalysts under controlled conditions to yield the desired product. For instance, Abu‐Hashem et al. (2020) detailed the synthesis of novel heterocyclic compounds, including thiazolopyrimidines, by reacting visnagenone–ethylacetate with 6-aminothiouracil, indicating a method that could be adapted for the synthesis of the target compound (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray diffraction, NMR, and MS. Anthal et al. (2018) investigated the molecular structure of a related compound, showing how piperazine rings adopt a chair conformation and how dihedral angles between different rings in the molecule influence its three-dimensional structure (Anthal, Singh, Desai, Arunakumar, Sreenivasa, Kamni, & Kant, 2018).

Chemical Reactions and Properties

Chemical reactions involving such compounds can vary widely depending on the functional groups present. For example, Blokhin et al. (1990) discussed the reactivity of 4-methoxybenzylideneiminium salts with amines, leading to the replacement of the methoxy group, which is a reaction that could be relevant depending on the specific substituents of the target compound (Blokhin, Tyurekhodzhaeva, Bazhenov, Bobrovskii, & Bundel', 1990).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for understanding the compound's behavior in various environments. Muszalska and Bereda (2008) described a method for determining the stability of a similar analgesic compound in aqueous solutions, which could be applicable for assessing the stability of the target compound (Muszalska & Bereda, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents and potential for forming derivatives, are essential for pharmaceutical development. Vidule (2011) explored the synthesis and antimicrobial studies of pyrimidine derivatives, providing insights into the chemical versatility and potential applications of compounds similar to the target molecule (Vidule, 2011).

Scientific Research Applications

Voxel-Based Analysis in Epilepsy Research

A study utilized 18F-4-(2′-methoxyphenyl)-1-[2′-(N-2-pyridinyl)-p-fluorobenzamido]-ethyl-piperazine (18F-MPPF) PET, a compound structurally related to 4-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine, to increase the specificity of PET abnormalities for localizing the epileptogenic zone in patients with drug-resistant temporal lobe epilepsy. The research presented a voxel-based method for computing interhemispheric asymmetry using this PET imaging technique, demonstrating improved sensitivity and specificity over standard methods. This approach was particularly useful for the presurgical assessment of patients with atypical clinical histories or normal MRI results, showing potential for noninvasive imaging in epilepsy treatment planning (Didelot et al., 2010).

Sigma Receptor Scintigraphy in Breast Cancer

Another study explored the potential of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), a sigma receptor ligand, for visualizing primary breast tumors in vivo. The accumulation of such compounds in tumors is attributed to their binding to sigma receptors overexpressed on breast cancer cells. This research indicated that P-(123)I-MBA could successfully accumulate in most breast tumors, suggesting its utility for noninvasively assessing tumor proliferation and aiding in breast cancer diagnosis and treatment planning (Caveliers et al., 2002).

Delineation of 5-HT1A Receptors in Human Brain

In neuropharmacology research, the 5-HT1A receptor antagonist WAY-100635, closely related in function to the compound of interest, was labeled with carbon-11 to study serotonin receptors in the human brain via positron emission tomography (PET). This study provided detailed delineation of 5-HT1A receptors, demonstrating the feasibility of using such radioligands for exploring receptor distribution in living human brain. The approach holds promise for investigating psychiatric and neurological disorders, contributing significantly to our understanding of the human brain's serotonergic system (Pike et al., 1996).

Pyruvate Kinase M2 in Glioma

An innovative study developed 1-((2-fluoro-6-(fluoro-[18F])phenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine ([18F]DASA-23) as a novel radiopharmaceutical for measuring levels of pyruvate kinase M2 (PKM2) in glioma via PET. PKM2 is an enzyme crucial in glycolysis and is preferentially expressed in glioblastoma cells. This research marks the first human evaluation of [18F]DASA-23, demonstrating its potential for non-invasively delineating low-grade and high-grade glioma based on aberrant PKM2 expression, offering insights into tumor metabolism and aiding in glioma diagnosis and treatment monitoring (Patel et al., 2019).

properties

IUPAC Name |

(4-methoxyphenyl)-[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O2/c1-24-7-9-25(10-8-24)19-15-20(23-16-22-19)26-11-13-27(14-12-26)21(28)17-3-5-18(29-2)6-4-17/h3-6,15-16H,7-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSCFYMMQCFMAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxyphenyl)(4-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-dimethyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidine](/img/structure/B5548010.png)

![1-{[2-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5548031.png)

![2-[3-(5-chloro-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5548037.png)

![4-[(2-methyl-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5548051.png)

![5-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide](/img/structure/B5548057.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548062.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(2-methylphenyl)thio]acetamide hydrochloride](/img/structure/B5548073.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5548074.png)

![2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5548080.png)

![N-(3-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5548099.png)

![7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5548100.png)